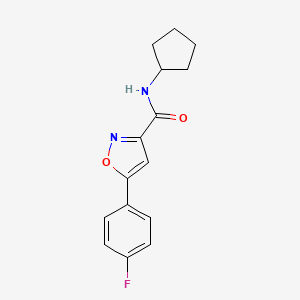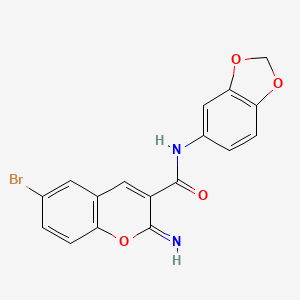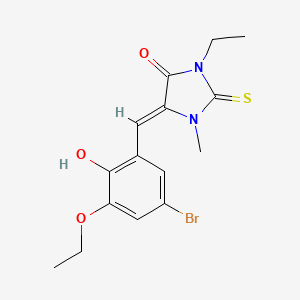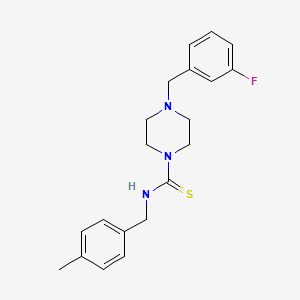![molecular formula C12H19BrClNO3 B4684914 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4684914.png)
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride
描述
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as BME-2 and is a member of a class of compounds called beta-adrenergic receptor antagonists.
作用机制
The mechanism of action of 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride involves its binding to beta-adrenergic receptors. These receptors are found in various tissues throughout the body and are involved in the regulation of many physiological processes. By binding to these receptors, BME-2 can modulate the activity of these processes and lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the tissue and receptor subtype it is acting on. In cardiovascular research, it has been shown to reduce heart rate and blood pressure by blocking beta-adrenergic receptors in the heart and blood vessels. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroscience research, it has been shown to modulate the release of neurotransmitters and affect synaptic plasticity.
实验室实验的优点和局限性
The advantages of using 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride in lab experiments are its high purity and specificity for beta-adrenergic receptors. This allows for precise modulation of physiological processes and reduces the potential for off-target effects. However, the limitations of using this compound include its relatively high cost and limited availability.
未来方向
There are many future directions for research involving 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anti-cancer agents. In cardiovascular research, studies are needed to determine its long-term effects on blood pressure and heart function. In neuroscience research, further studies are needed to determine its effects on learning and memory and its potential for use in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high-quality product, and its mechanism of action involves its binding to beta-adrenergic receptors. Its biochemical and physiological effects are diverse and tissue-specific, and it has advantages and limitations for use in lab experiments. There are many future directions for research involving this compound, and further studies are needed to determine its potential for use in the treatment of various diseases.
科学研究应用
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-tumor properties and has been used in cancer research. It has also been used in cardiovascular research as a beta-adrenergic receptor antagonist and has shown promising results in the treatment of hypertension. Additionally, it has been used in neuroscience research as a tool to study the role of beta-adrenergic receptors in the brain.
属性
IUPAC Name |
2-[2-[(5-bromo-2-methoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.ClH/c1-16-12-3-2-11(13)8-10(12)9-14-4-6-17-7-5-15;/h2-3,8,14-15H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDMRGARPVMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCOCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![ethyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4684852.png)


![3-(2-furylmethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684890.png)
![N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4684896.png)


![2,4-dichloro-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4684919.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684928.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4684938.png)